N-[(4-bromo-3-fluorophenyl)methyl]-N-methyl-2-oxo-1H-pyridine-4-carboxamide
Description
N-[(4-bromo-3-fluorophenyl)methyl]-N-methyl-2-oxo-1H-pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its potential biological activities.
Properties
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]-N-methyl-2-oxo-1H-pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O2/c1-18(8-9-2-3-11(15)12(16)6-9)14(20)10-4-5-17-13(19)7-10/h2-7H,8H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGCUISYWFAQFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)Br)F)C(=O)C2=CC(=O)NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromo-3-fluorophenyl)methyl]-N-methyl-2-oxo-1H-pyridine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-fluorobenzylamine and 2-oxo-1H-pyridine-4-carboxylic acid.
Amidation Reaction: The benzylamine derivative is reacted with the pyridine carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromo-3-fluorophenyl)methyl]-N-methyl-2-oxo-1H-pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluorine substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the amide functional group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo substituent is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-[(4-bromo-3-fluorophenyl)methyl]-N-methyl-2-oxo-1H-pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-bromo-3-fluorophenyl)methyl]-N-methyl-2-oxo-1H-pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-bromo-3-fluorophenyl)methyl]-N-methyl-2-oxo-1H-pyridine-3-carboxamide
- N-[(4-bromo-3-fluorophenyl)methyl]-N-methyl-2-oxo-1H-pyridine-5-carboxamide
- N-[(4-bromo-3-fluorophenyl)methyl]-N-methyl-2-oxo-1H-pyridine-6-carboxamide
Uniqueness
N-[(4-bromo-3-fluorophenyl)methyl]-N-methyl-2-oxo-1H-pyridine-4-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the position of the carboxamide group on the pyridine ring. These structural features contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
